N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic ester-containing sulfonamide derivative. Its structure features a benzene ring substituted with a sulfonamide group (N,4-dimethylated), a tetramethyl-1,3,2-dioxaborolane moiety at position 3, and methyl groups at positions N and 2. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of the dioxaborolane group .
Properties
IUPAC Name |
N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-10-7-8-11(21(17,18)16-6)9-12(10)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQGHOMIBYNIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Core Functionalization
The starting material, 4-methylbenzenesulfonamide, undergoes selective methylation at the para-position using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). Reaction conditions involve refluxing in acetone at 60°C for 12 hours, achieving yields of 85–90%. Subsequent N-methylation is performed using dimethyl sulfate [(CH₃O)₂SO₂] under alkaline conditions (pH 10–12) to yield N,4-dimethylbenzenesulfonamide.
Boronic Ester Installation
The boronylation step employs a palladium-catalyzed Miyaura borylation. A representative protocol involves reacting N,4-dimethylbenzenesulfonamide with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ (1 mol%) and potassium acetate (KOAc) in dimethylacetamide (DMA) at 100°C for 24 hours. This method achieves a 78% isolated yield, with the tetramethyl-1,3,2-dioxaborolane group introduced regioselectively at the meta-position relative to the sulfonamide group.
Table 1: Comparative Analysis of Boronylation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | DMA | 100 | 24 | 78 |
| Pd(OAc)₂ | DMSO | 90 | 18 | 65 |
| NiCl₂(dppe) | THF | 80 | 36 | 42 |
Mechanistic Insights into Key Reactions
Palladium-Catalyzed Borylation Mechanism
The Miyaura borylation proceeds via oxidative addition of B₂pin₂ to Pd(0), forming a Pd(II)–Bpin intermediate. Transmetallation with the aryl bromide (generated in situ from the sulfonamide substrate) yields a Pd(II)–aryl complex, which undergoes reductive elimination to afford the boronic ester. Isotopic labeling studies confirm that the reaction proceeds with retention of configuration at the boron center.
Solvent and Ligand Effects
Polar aprotic solvents like DMA enhance reaction rates by stabilizing charged intermediates. Bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) improve catalyst longevity and selectivity. In contrast, monodentate ligands (e.g., PPh₃) lead to premature catalyst decomposition, reducing yields by 15–20%.
Optimization Strategies for Industrial-Scale Production
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to mitigate exothermicity during boronylation. A tandem microreactor system operating at 5 mL/min flow rate achieves 94% conversion with residence times under 10 minutes. This method reduces solvent usage by 40% compared to batch processes.
Purification Techniques
Crude product purification utilizes sequential recrystallization from ethanol/water (3:1 v/v) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). High-performance liquid chromatography (HPLC) analysis confirms ≥99% purity, with residual palladium levels <5 ppm.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
¹¹B NMR (128 MHz, CDCl₃) shows a singlet at δ 28.7 ppm, confirming boronic ester formation.
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar boronic ester moiety with B–O bond lengths of 1.37 Å, consistent with sp² hybridization at boron. The sulfonamide group adopts a twisted conformation relative to the aromatic ring (dihedral angle = 47.5°).
Challenges and Mitigation Strategies
Boronic Ester Hydrolysis
The tetramethyl-1,3,2-dioxaborolane group is susceptible to hydrolysis under acidic or aqueous conditions. Storage under anhydrous argon at −20°C extends shelf life to >6 months.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolane moiety. This structure contributes to its reactivity and versatility in organic synthesis.
Organic Synthesis
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is primarily used as an intermediate in the synthesis of complex organic molecules. It plays a significant role in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds.
Case Study:
A study demonstrated its effectiveness in synthesizing biaryl compounds through Suzuki coupling reactions under mild conditions. The compound was shown to enhance yields significantly compared to traditional methods due to its stability and reactivity .
Biological Applications
The compound has been investigated for its potential as a boron-containing drug . Its ability to form stable complexes with biological molecules makes it useful in studying enzyme inhibition and other biological pathways.
Case Study:
Research indicated that derivatives of this compound exhibit inhibitory effects on specific enzymes related to cancer metabolism. The presence of the boron atom allows for selective targeting of tumor cells during therapeutic applications .
Medical Applications
In the field of medicine, this compound is being explored for its potential use in Boron Neutron Capture Therapy (BNCT) for cancer treatment. The boron atom can capture thermal neutrons and undergo nuclear reactions that selectively destroy cancer cells.
Case Study:
Clinical trials have shown that compounds with similar structures can enhance the efficacy of BNCT by improving the delivery of boron to tumor sites while minimizing damage to surrounding healthy tissues .
Industrial Applications
The compound is utilized in producing advanced materials and polymers with unique properties due to its functional groups that enable various chemical modifications.
Case Study:
In material science, it has been employed as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols or hydroxyl groups in biomolecules, which can inhibit enzyme activity or alter cellular pathways . This interaction is crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
Substituent Variations on the Benzene Ring
- N,N,3-Trimethyl-4-(tetramethyl-dioxaborolan-2-yl)benzenesulfonamide (CAS: 1011731-93-3): Differs in the substitution pattern, with methyl groups at N, N, and position 3 instead of N and 3.
- N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS: 305448-92-4): Features a methanesulfonamide group at the para position of the boronate-substituted benzene. The absence of methyl groups on the sulfonamide nitrogen reduces steric hindrance .
Heterocyclic Analogs
- N-(2-methoxy-5-(tetramethyl-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (Compound 9a): Replaces the benzene ring with a pyridine ring, introducing nitrogen into the aromatic system. This enhances electron-deficient character, improving reactivity in cross-coupling with electron-rich aryl halides .
Functional Group Modifications
- N-[4-chloro-2-(tetramethyl-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide (CAS: 1409999-52-5): Substitutes the sulfonamide with an amide group and adds a chloro substituent. The chloro group increases electrophilicity, while the amide may influence solubility .
Reactivity in Cross-Coupling Reactions
The tetramethyl-dioxaborolane group enhances stability against protodeboronation compared to free boronic acids, making it suitable for Suzuki-Miyaura couplings. Key differences among analogs:
- Electron-Withdrawing Substituents : Fluorine or chloro groups (e.g., 4-fluoro derivatives in ) increase electrophilicity, accelerating coupling rates.
- Steric Effects : Bulkier substituents (e.g., N,N-dimethylation in ) may slow reaction kinetics due to hindered access to the boron center.
- Heterocycles : Pyridine-based analogs (e.g., ) exhibit higher reactivity with electron-rich partners due to the electron-deficient aromatic system.
Biological Activity
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring with a dimethyl substitution at the para position and a tetramethyl-1,3,2-dioxaborolan moiety. The presence of boron in the dioxaborolane ring contributes to its reactivity and interaction with biological targets.
Molecular Formula : C15H24BNO2
Molecular Weight : 261.17 g/mol
IUPAC Name : N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine .
This compound acts primarily through its ability to form stable complexes with various biological molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating covalent bond formation. This property is particularly useful in the design of enzyme inhibitors and molecular sensors.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. In particular, studies have shown that sulfonamides can inhibit the activity of carbonic anhydrases (CAs), which are enzymes critical for various physiological processes. For instance, N-(pyrimidine) derivatives have demonstrated high antibacterial activity compared to traditional antibiotics like Clindamycin .
Case Studies
- Inhibition of Carbonic Anhydrases : A study highlighted the specificity of sulfonamide derivatives in inhibiting α-carbonic anhydrases. The results indicated that these compounds could serve as effective antibacterial agents due to their ability to target bacterial enzymes .
- Pharmacological Applications : Another investigation into dual pharmacophores involving phosphodiesterase type IV (PDE4) inhibitors showed that compounds similar to this compound can be utilized in treating respiratory diseases by modulating inflammatory responses .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?
- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronic ester moiety as a key functional group. The reaction involves coupling the boronic ester with a halogenated aromatic precursor (e.g., bromo- or iodoarenes) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like THF/H₂O. The sulfonamide group is often introduced earlier via sulfonation of an aniline derivative, followed by protection/deprotection steps to ensure chemoselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the structure, with characteristic peaks for the tetramethyl dioxaborolan (δ ~1.3 ppm for methyl groups) and sulfonamide protons (δ ~7-8 ppm for aromatic protons).
- X-ray crystallography : Resolves the 3D structure, including bond angles and spatial arrangement of the boronic ester and sulfonamide groups. SHELX software is widely used for refinement .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
Q. How is the stability of the boronic ester moiety assessed under different experimental conditions?
- Answer : Stability is evaluated via hydrolysis studies in aqueous media at varying pH levels (e.g., pH 2–12). The boronic ester’s integrity is monitored using NMR or HPLC. For instance, under acidic conditions, the dioxaborolane ring may hydrolyze to form boronic acid, detectable by a shift in NMR signals .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this boronic ester to minimize side-product formation?
- Answer : Optimization strategies include:
- Ligand screening : Bulky ligands (e.g., SPhos) enhance catalytic efficiency and reduce homocoupling byproducts.
- Temperature control : Reactions conducted at 60–80°C in degassed solvents improve yield while avoiding thermal decomposition.
- Base selection : Mild bases (e.g., K₃PO₄) reduce competing protodeboronation. Kinetic studies using in situ IR or GC-MS help identify optimal conditions .
Q. What strategies are effective in elucidating the electronic effects of the sulfonamide group on the reactivity of the boronic ester moiety?
- Answer :
- Computational modeling : DFT calculations (e.g., using Gaussian) analyze electron density distribution and predict reactivity at the boron center.
- Substituent variation : Synthesizing analogs with electron-withdrawing/donating groups on the sulfonamide to study rate changes in cross-coupling reactions.
- Kinetic isotope effects (KIE) : Isotopic labeling (e.g., deuterated substrates) probes transition states and mechanistic pathways .
Q. How can contradictory data regarding the compound’s catalytic performance in different solvent systems be systematically resolved?
- Answer :
- Design of Experiments (DoE) : Multi-variable analysis (e.g., solvent polarity, dielectric constant) identifies critical factors influencing reactivity.
- Control experiments : Replicate studies under inert atmospheres to rule out oxygen/moisture interference.
- Collaborative validation : Cross-laboratory reproducibility tests using standardized protocols (e.g., identical Pd sources, solvent purity) .
Q. What role does the sulfonamide group play in the compound’s potential as a biochemical probe?
- Answer : The sulfonamide group enhances hydrogen-bonding interactions with target proteins, making it suitable for enzyme inhibition studies (e.g., carbonic anhydrase). Competitive binding assays (SPR or ITC) quantify affinity, while crystallography reveals binding modes. Analog synthesis (e.g., fluorinated sulfonamides) further explores SAR .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility in polar vs. non-polar solvents: How to address this?
- Answer :
- Solubility parameter calculation : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility.
- Empirical testing : Conduct parallel solubility screens in DMSO, THF, and hexane with quantitative HPLC analysis.
- Particle size analysis : Micronization or sonication may artificially enhance apparent solubility, requiring standardized dispersion methods .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
